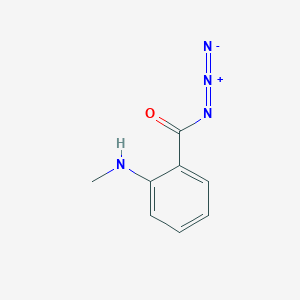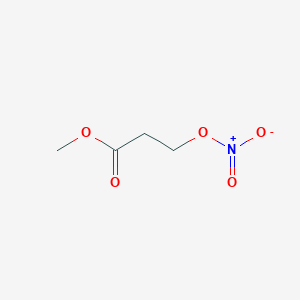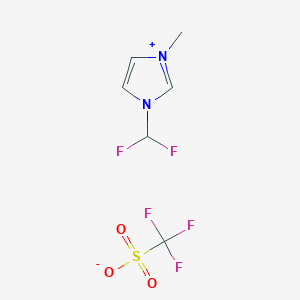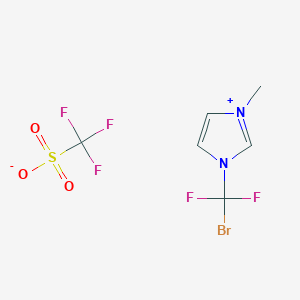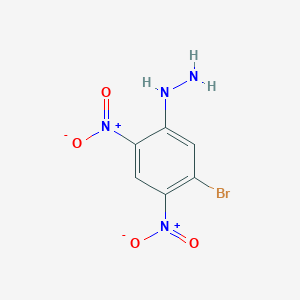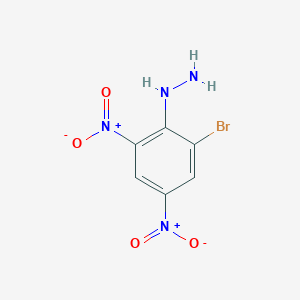
(2-Bromo-4,6-dinitrophenyl)hydrazine
Overview
Description
(2-Bromo-4,6-dinitrophenyl)hydrazine is a useful research compound. Its molecular formula is C6H5BrN4O4 and its molecular weight is 277.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
It is used in reactions involving bis(2,4-dinitrophenyl) phosphate, producing 2,4-dinitrophenyl hydrazine and other compounds, as shown in the study of nonionic hydrazine reactions (Domingos et al., 2004).
(2-Bromo-4,6-dinitrophenyl)hydrazine is involved in the synthesis of 1-(2,4-Dinitrophenyl)-3-methyl-4-substituted Heterocycles-2-pyrazolin-5-one, indicating its role in the formation of heterocyclic compounds (Youssef, 1984).
It's applied in synthesizing nitrogen-rich energetic compounds, where it undergoes nucleophilic substitution reactions with other compounds, leading to the creation of novel materials (Gürpınar et al., 2021).
The compound is useful in the estimation of micro amounts of carbonyls, showing its application in analytical chemistry and environmental analysis (Lawrence, 1965).
This compound derivatives are synthesized for their antibacterial and antioxidant activities, demonstrating its potential in pharmaceutical research (Ere et al., 2020).
It's utilized in the spectrophotometric determination of hydrazine, indicating its importance in developing analytical methods for detecting specific chemicals (George et al., 2008).
Novel hydrazone derivatives of (2,4-dinitrophenyl)hydrazine show promising antimicrobial properties against various bacteria and fungi, suggesting its applications in the development of new antimicrobial agents (Sahib et al., 2022).
properties
IUPAC Name |
(2-bromo-4,6-dinitrophenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O4/c7-4-1-3(10(12)13)2-5(11(14)15)6(4)9-8/h1-2,9H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOOLDHWUTUIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NN)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



